![molecular formula C20H15NO B13783306 7-methylbenzo[a]anthracene-8-carboxamide CAS No. 64082-43-5](/img/structure/B13783306.png)
7-methylbenzo[a]anthracene-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylbenzo[a]anthracene-8-carboxamide is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C20H15NO It is known for its complex structure, which includes a methyl group and a carboxamide group attached to the benzo[a]anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-methylbenzo[a]anthracene-8-carboxamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzo[a]anthracene followed by methylation and subsequent conversion to the carboxamide. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and high temperatures to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C). The major products are often the corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common, where the methyl or carboxamide groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, Pd/C, H2
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products: The major products formed from these reactions include oxidized derivatives like quinones, reduced forms such as alcohols and amines, and substituted compounds with various functional groups.
Applications De Recherche Scientifique
7-Methylbenzo[a]anthracene-8-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: This compound is studied for its interactions with biological macromolecules, including DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Research explores its role in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the development of materials with unique properties, such as organic semiconductors and fluorescent probes.
Mécanisme D'action
The mechanism of action of 7-methylbenzo[a]anthracene-8-carboxamide involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also interact with proteins, affecting their function and leading to various biological effects. The molecular targets include DNA bases and protein active sites, and the pathways involved often relate to oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
- 7,12-Dimethylbenz[a]anthracene
- Benzo[a]pyrene
- 1,2-Benzanthracene
Comparison: Compared to similar compounds, 7-methylbenzo[a]anthracene-8-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. For instance, the presence of the carboxamide group can enhance its solubility and reactivity compared to purely hydrocarbon PAHs like benzo[a]pyrene.
Propriétés
Numéro CAS |
64082-43-5 |
|---|---|
Formule moléculaire |
C20H15NO |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
7-methylbenzo[a]anthracene-8-carboxamide |
InChI |
InChI=1S/C20H15NO/c1-12-15-10-9-13-5-2-3-7-16(13)18(15)11-14-6-4-8-17(19(12)14)20(21)22/h2-11H,1H3,(H2,21,22) |
Clé InChI |
PGUNKBHRWNPPPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


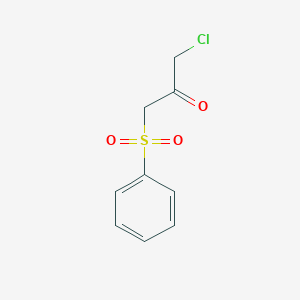
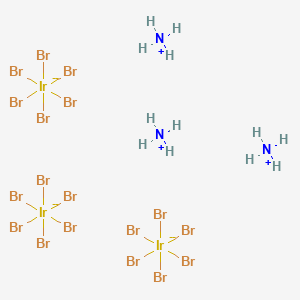

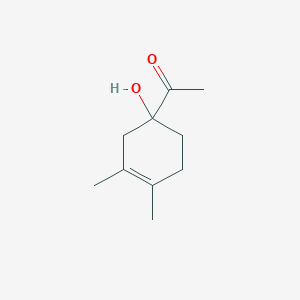

![[(11R,12R,14R,15R,37R,38R,40R,57R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13783251.png)

![(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane](/img/structure/B13783257.png)
![9,9-Dimethylspiro[4.5]decan-7-one](/img/structure/B13783264.png)
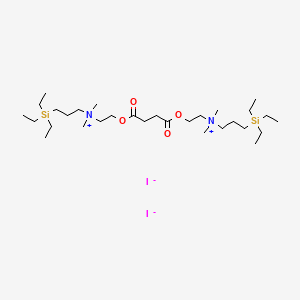

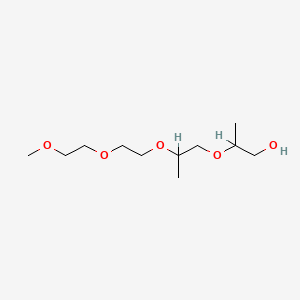
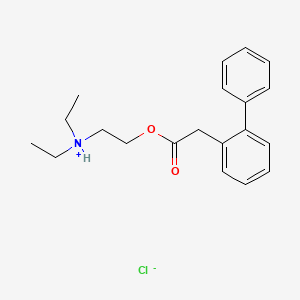
![1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate](/img/structure/B13783292.png)
